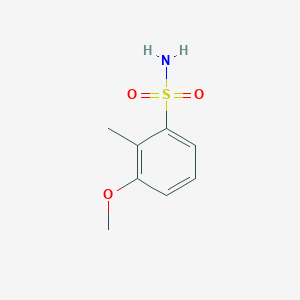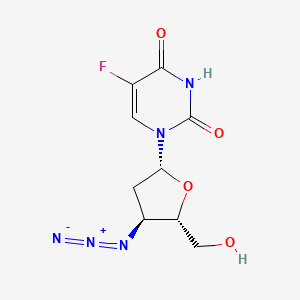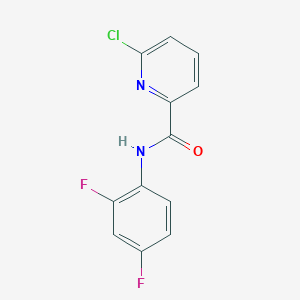
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene is a chemical compound with the molecular formula C9H5ClF2O It is a derivative of chromane, a bicyclic organic compound, and is characterized by the presence of chlorine and fluorine atoms at specific positions on the chromane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene typically involves the use of starting materials such as 5,7-difluorochroman-4-one. One common method involves the asymmetric reduction of 5,7-difluorochroman-4-one in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. This reaction is carried out under mild conditions, often at a controlled temperature of around 30°C, and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainability and efficiency. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, which can have different chemical and physical properties.
科学的研究の応用
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene include:
- 5,7-Difluorochroman-4-one
- 4-Chloro-7-azaindole-3-carbaldehyde
- 5-Chloro-7-azaindole-3-carbaldehyde
Uniqueness
This compound is unique due to the specific positioning of chlorine and fluorine atoms on the chromane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C9H7ClF2O |
|---|---|
分子量 |
204.60 g/mol |
IUPAC名 |
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H7ClF2O/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h3-4,6H,1-2H2 |
InChIキー |
VZVCSAWPGVPTFF-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C1Cl)C(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole](/img/structure/B8680973.png)


![6-bromo-1H-benzo[d]imidazol-4-amine](/img/structure/B8680983.png)
![7-trifluoromethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B8681003.png)
![6,11-Dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B8681009.png)

![N-Methyl-N-[4-picolyl]formamide](/img/structure/B8681020.png)

![(6S)-4-hydroxy-6-methyl-5,7a-dihydro-6H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B8681034.png)

![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]formamide](/img/structure/B8681042.png)

![(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B8681073.png)
